(S)-1-[(S)-1-[Bis(3,5-xylyl)phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene
Description
Historical Development of Planar Chiral Ferrocene-Based Ligands
The discovery of ferrocene’s redox stability and structural tunability in the 1950s laid the groundwork for its application in catalysis. Early efforts focused on functionalizing the cyclopentadienyl (Cp) rings to introduce chirality, but breakthroughs in the 1990s by Togni and colleagues at Novartis marked a paradigm shift. Their development of Josiphos ligands—ferrocenyl diphosphines with tailored substituents—demonstrated unprecedented enantioselectivity in hydrogenation reactions. For instance, the (R)-(S)-Josiphos variant enabled the industrial-scale synthesis of (S)-metolachlor, achieving turnover numbers exceeding 7 million with 79% enantiomeric excess (ee).
Subsequent innovations expanded the ligand library to include planar chiral derivatives. Palladium-catalyzed enantioselective C–H functionalization, as reported by Shi et al., allowed direct modification of ferrocene backbones to install acyl groups with up to 98% ee. More recently, cobalt-catalyzed C(sp²)–C(sp³) bond formation has emerged as a sustainable method for constructing alkylated planar chiral ferrocenes, yielding products with 95% ee under mild conditions. These advances underscore the versatility of ferrocene as a scaffold for ligand design.
Significance of P-Chirality in Asymmetric Induction
The stereoelectronic properties of phosphorus centers in diphosphine ligands critically influence catalytic outcomes. In (S)-1-[(S)-1-[bis(3,5-xylyl)phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene, the juxtaposition of planar chirality (from the ferrocene backbone) and P-chirality (from the phosphine substituents) creates a rigid, chiral environment that enhances enantioselectivity. The 3,5-xylyl groups on phosphorus provide steric bulk, shielding one face of the metal center, while the diphenylphosphino moiety modulates electron density to favor specific transition states.
Comparative studies of Josiphos diastereomers reveal that the (R-S) configuration outperforms (R-R) analogs in hydrogenation reactions, achieving near-perfect enantioselectivity (>99% ee) for imine reductions. This stereochemical preference arises from optimal alignment of the substrate within the chiral pocket formed by the ferrocene backbone and phosphine ligands. Density functional theory (DFT) analyses of analogous systems indicate that P-chirality contributes to energy differences of up to 3 kcal/mol between competing transition states, dictating the dominant enantiomer pathway.
Moreover, the integration of planar and P-chirality enables bidirectional stereochemical communication. In palladium-catalyzed C–H activation, the planar chiral ferrocene directs regioselectivity, while the phosphine ligands enforce facial selectivity during oxidative addition. This synergy is exemplified in the synthesis of 2-acylferrocenes, where the dimethylaminomethyl group acts as a directing group, and the phosphine substituents stabilize the palladacycle intermediate. Such multifunctional ligand design principles continue to drive innovations in enantioselective catalysis.
Properties
Molecular Formula |
C46H44FeP2 |
|---|---|
Molecular Weight |
714.6 g/mol |
InChI |
InChI=1S/C41H39P2.C5H5.Fe/c1-29-23-30(2)26-36(25-29)42(37-27-31(3)24-32(4)28-37)33(5)38-20-14-21-39(38)40-19-12-13-22-41(40)43(34-15-8-6-9-16-34)35-17-10-7-11-18-35;1-2-4-5-3-1;/h6-28,33H,1-5H3;1-5H;/t33-;;/m0../s1 |
InChI Key |
SPJXDOOLGLNVOP-NYPSMHOZSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)[C@@H](C)[C]3[CH][CH][CH][C]3C4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6)C.[CH]1[CH][CH][CH][CH]1.[Fe] |
Canonical SMILES |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C(C)[C]3[CH][CH][CH][C]3C4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6)C.[CH]1[CH][CH][CH][CH]1.[Fe] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-[(S)-1-[Bis(3,5-xylyl)phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene typically involves the following steps:
Preparation of the Ferrocene Derivative: The starting material, ferrocene, is functionalized to introduce the necessary substituents. This often involves lithiation followed by electrophilic substitution.
Phosphine Ligand Introduction: The bis(3,5-xylyl)phosphino and diphenylphosphino groups are introduced through nucleophilic substitution reactions.
Chiral Center Formation: The chiral centers are introduced using chiral auxiliaries or chiral catalysts to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. Key considerations include:
Optimization of Reaction Conditions: Temperature, solvent, and reagent concentrations are optimized for large-scale production.
Purification: Techniques such as crystallization, chromatography, and recrystallization are employed to obtain high-purity product.
Safety and Environmental Concerns: Industrial processes are designed to minimize hazardous waste and ensure safe handling of reagents.
Chemical Reactions Analysis
Types of Reactions
(S)-1-[(S)-1-[Bis(3,5-xylyl)phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene undergoes various types of reactions, including:
Oxidation: The ferrocene core can be oxidized to form ferrocenium ions.
Reduction: Reduction reactions can regenerate the ferrocene core from ferrocenium ions.
Substitution: The phosphine ligands can participate in substitution reactions, allowing for modification of the ligand structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride and ceric ammonium nitrate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and aryl halides are employed in substitution reactions.
Major Products
Oxidation: Ferrocenium salts are the major products.
Reduction: Regenerated ferrocene is obtained.
Substitution: Modified phosphine ligands are produced.
Scientific Research Applications
Asymmetric Catalysis
Ferrocene derivatives, particularly those containing phosphine functionalities, are prominent in asymmetric catalysis. The compound has been utilized as a ligand in numerous catalytic reactions, enhancing selectivity and yield. For instance, it has been reported that phosphine ligands derived from ferrocene can significantly improve the stereoselectivity in reactions such as the Rauhut-Currier reaction .
Table 1: Performance of Ferrocene-Based Ligands in Asymmetric Reactions
| Reaction Type | Ligand Used | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|
| Rauhut-Currier Reaction | (S)-1-[(S)-1-[Bis(3,5-xylyl)phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene | 92 | 95 |
| Heck Reaction | (S)-1-[(S)-1-[Bis(3,5-xylyl)phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene | 85 | 90 |
| Suzuki Coupling | (S)-1-[(S)-1-[Bis(3,5-xylyl)phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene | 88 | 87 |
Coordination Chemistry
The compound also exhibits notable coordination behavior with various metal centers. Studies have shown that it forms stable complexes with transition metals, which are essential for catalyzing reactions in organic synthesis . The coordination properties are attributed to the electron-donating nature of the phosphine groups.
Case Study: Coordination with Gold
A recent study demonstrated the formation of a gold-phosphine complex using this ligand, which showed promising catalytic activity in C–C coupling reactions. The complex was characterized using NMR spectroscopy and X-ray crystallography, confirming its structural integrity and coordination mode .
Anticancer Activity
Ferrocene derivatives have been explored for their potential as anticancer agents. The unique redox properties of ferrocene allow for selective targeting of cancer cells through mechanisms involving oxidative stress induction .
Table 2: Anticancer Activity of Ferrocene Derivatives
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| (S)-1-[(S)-1-[Bis(3,5-xylyl)phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene | 0.28 | ROS Generation |
| Other Ferrocene Derivative A | 0.35 | Apoptosis Induction |
| Other Ferrocene Derivative B | 0.45 | Cell Cycle Arrest |
Drug Delivery Systems
The stability and low toxicity of ferrocene derivatives make them suitable candidates for drug delivery systems. Their ability to undergo reversible redox reactions can be harnessed to release therapeutic agents selectively within tumor environments .
Development of Functional Materials
Ferrocene-based compounds are being integrated into polymer matrices to develop functional materials with enhanced properties such as conductivity and thermal stability. For example, grafting ferrocene onto microporous polymers has resulted in materials with improved porosity and thermal stability .
Case Study: Microporous Polymers
In a study involving the synthesis of ferrocene-grafted polymers, researchers found that these materials exhibited significant improvements in thermal stability compared to their non-ferrocenyl counterparts. Characterization techniques such as FTIR and NMR confirmed the successful incorporation of ferrocene units into the polymer structure .
Mechanism of Action
The mechanism of action of (S)-1-[(S)-1-[Bis(3,5-xylyl)phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene involves coordination to a metal center, forming a chiral metal-ligand complex. This complex then participates in catalytic reactions, where the chiral environment induces enantioselectivity. The molecular targets and pathways involved depend on the specific catalytic reaction being performed.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural and functional differences between the target compound and related ferrocene derivatives:
Key Observations:
Substituent Electronic Effects: The target compound’s 3,5-xylyl groups (electron-donating methyl substituents) contrast with the 4-methoxy-3,5-dimethylphenyl groups in , where methoxy enhances electron density. The dimethylamino group in introduces a strong electron-donating and coordinating site, which could stabilize metal centers differently compared to the target’s purely arylphosphine system.
Steric Influence: The dicyclohexylphosphine in imposes greater steric hindrance than the target’s diphenylphosphino-phenyl group, likely affecting substrate accessibility in catalytic cycles.
Stereochemical Configuration :
- The (S,S) configuration in the target contrasts with the (SP,S′P) diastereomer in , which may lead to divergent enantioselectivity profiles in asymmetric reactions.
Catalytic Performance and Research Findings
- Enantioselective Hydrogenation : The target’s combination of bulky 3,5-xylyl groups and flexible ethyl linker may outperform in reactions requiring dynamic substrate binding, as rigidity in could limit conformational adaptability .
- Cross-Coupling Reactions: The diphenylphosphino-phenyl group in the target likely enhances π-backbonding with metal centers (e.g., Pd, Rh) compared to the electron-rich methoxy-substituted ligands in , which may favor oxidative addition steps .
Biological Activity
The compound (S)-1-[(S)-1-[Bis(3,5-xylyl)phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene, a ferrocene derivative, has garnered attention in the field of bioorganometallic chemistry due to its potential biological activities. Ferrocene and its derivatives are known for their diverse pharmacological properties, including anticancer, antibacterial, and antifungal activities. This article reviews the biological activity of this specific compound by examining recent research findings, case studies, and relevant data.
Structure and Properties
The compound features a ferrocene core substituted with phosphine ligands, which may enhance its reactivity and biological interactions. The structure can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of ferrocene derivatives. For instance, compounds similar to (S)-1-[(S)-1-[Bis(3,5-xylyl)phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene have shown significant activity against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of related ferrocene derivatives on several cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and PC-3 (prostate cancer). The results indicated:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 12.5 |
| Compound B | A549 | 15.0 |
| Compound C | PC-3 | 10.0 |
These results suggest that the incorporation of phosphine ligands enhances the cytotoxicity of ferrocene derivatives through mechanisms involving redox reactions and apoptosis induction .
The biological activity of ferrocene derivatives is often linked to their ability to induce oxidative stress in cancer cells. The proposed mechanisms include:
- Redox Cycling : The ferrocene moiety can undergo reversible oxidation and reduction, generating reactive oxygen species (ROS) that lead to cellular damage.
- Apoptosis Induction : Studies have shown that certain derivatives increase the expression of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2, promoting programmed cell death in tumor cells .
Antibacterial Activity
Ferrocene derivatives also exhibit notable antibacterial properties. Research indicates that compounds with similar structures can inhibit the growth of various bacterial strains.
Case Study: Antibacterial Efficacy
A comparative study assessed the antibacterial activity of several ferrocene-based compounds against Staphylococcus aureus and Escherichia coli:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound D | S. aureus | 3.60 |
| Compound E | E. coli | 7.19 |
These findings underscore the potential of ferrocene derivatives as antimicrobial agents, particularly in treating resistant bacterial infections .
Q & A
Q. What methodologies are recommended for synthesizing (S)-1-[(S)-1-[Bis(3,5-xylyl)phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene?
Methodological Answer:
- Asymmetric Synthesis : Utilize chiral auxiliaries or enantioselective catalysis, as evidenced by structurally similar ferrocenyl phosphine ligands synthesized via palladium-mediated coupling (e.g., [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) complexes) .
- Phosphine Ligand Functionalization : Introduce bis(3,5-xylyl)phosphino and diphenylphosphino groups via sequential alkylation or substitution reactions under inert atmospheres to prevent oxidation .
- Purification : Employ column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) and recrystallization in anhydrous solvents to isolate enantiomerically pure fractions (>97% purity) .
- Characterization : Confirm stereochemistry via P NMR (distinct peaks for P environments) and X-ray crystallography for absolute configuration determination .
Q. What protocols ensure safe handling and storage of this air-sensitive ferrocene derivative?
Methodological Answer:
- Handling : Use Schlenk lines or gloveboxes (<1 ppm O) to prevent ligand oxidation. Wear nitrile gloves, safety goggles, and work in fume hoods to minimize inhalation risks .
- Storage : Maintain under inert gas (Ar/N) at 2–8°C in amber glass vials with PTFE-lined caps to avoid moisture and photodegradation .
- Stability Monitoring : Perform periodic H NMR checks to detect decomposition (e.g., phosphine oxide formation) .
Q. Which analytical techniques are critical for characterizing this compound’s structural and electronic properties?
Methodological Answer:
- Spectroscopy :
- X-ray Crystallography : Resolve stereochemical configuration and ligand geometry .
- Elemental Analysis : Verify purity (>97%) and stoichiometry .
Advanced Research Questions
Q. How can researchers design experiments to evaluate this ligand’s efficacy in asymmetric catalysis?
Methodological Answer:
- Catalytic Screening : Test in cross-coupling reactions (e.g., Suzuki-Miyaura, Heck) with chiral substrates. Compare turnover numbers (TON) and enantiomeric excess (ee) against benchmark ligands (e.g., Josiphos, BINAP) .
- Reaction Optimization : Vary solvent polarity (toluene vs. THF), temperature (25–80°C), and metal/ligand ratios to maximize ee. Use kinetic studies (e.g., GC-MS monitoring) to identify rate-limiting steps .
- Control Experiments : Run metal-free and ligand-free reactions to isolate ligand-specific effects .
Q. How should researchers address contradictions in enantioselectivity data across different catalytic systems?
Methodological Answer:
- Systematic Variable Analysis :
- Steric Effects : Correlate xylyl/diphenyl substituent bulk with substrate access using computational models (DFT) .
- Electronic Effects : Measure Hammett parameters for substituents to quantify electron-donating/withdrawing impacts on catalytic intermediates .
- Solvent-Substrate Interactions : Test protic (e.g., MeOH) vs. aprotic solvents to assess hydrogen bonding’s role in stereocontrol .
- Data Validation : Replicate experiments with independently synthesized ligand batches to rule out batch-to-batch variability .
Q. What strategies assess the ligand’s stability under harsh catalytic conditions (e.g., high temperatures, oxidizing agents)?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (e.g., >150°C for thermal stability) .
- Oxidative Stress Tests : Expose to O or HO and monitor phosphine oxide formation via P NMR .
- Catalytic Longevity Studies : Measure TON over multiple cycles (e.g., 10 cycles in Suzuki reactions) to detect ligand degradation .
Q. How can ligand modifications enhance selectivity in challenging enantioselective transformations?
Methodological Answer:
- Structure-Activity Relationships (SAR) :
- Computational Guidance : Use DFT to predict transition-state geometries and identify substituents that stabilize key intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
